Cas no 1249-75-8 (Methyl Lithocholate)

Methyl Lithocholate 化学的及び物理的性質
名前と識別子
-
- (R)-Methyl 4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
- 3-ALPHA-HYDROXY-5-BETA-CHOLAN-24-OIC ACID METHYL ESTER
- 3-α-HYDROXY-5-β-CHOLAN-24-OIC ACID METHYL ESTER
- Cholan-24-oic acid,3-hydroxy-, methyl ester, (3a,5b)-
- LITHOCHOLIC ACID METHYLESTER(RG)
- Methyl Lithocholate
- LITHOCHOLIC ACID METHYL ESTER
- 5β-Cholanic acid-3α-ol methyl ester
- Q63396421
- Methyl 3-hydroxycholan-24-oate #
- 1249-75-8
- NSC-8116
- Cholan-24-oic acid, methyl ester, (3.alpha.,5.beta.)-
- 5beta-Cholan-24-oic acid, 3alpha-hydroxy-, methyl ester
- CHEMBL260735
- NSC63558
- Methyl isolithocholate
- SCHEMBL337581
- NSC 63558
- NSC8116
- NSC-63558
- methyl (4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
- NCI60_011892
- Cholan-24-oic acid, 3-hydroxy-, methyl ester, (3alpha,5beta)-
- Methyl 3.alpha.-hydroxy-5.beta.-cholanoate
- NSC 8116
- Methyl 3.alpha.-hydroxy-5.beta.-cholan-24-oate
- BDBM50375564
- 5beta-Cholanic acid-3alpha-ol methyl ester
- DTXSID501315512
- NS00044872
- EINECS 215-002-9
-
- インチ: InChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3
- InChIKey: YXZVCZUDUJEPPK-UHFFFAOYSA-N
- ほほえんだ: OC1CC2C(C)(C3CCC4(C)C(C(C)CCC(OC)=O)CCC4C3CC2)CC1
計算された属性
- せいみつぶんしりょう: 390.31300
- どういたいしつりょう: 390.31339520g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 588
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- 疎水性パラメータ計算基準値(XlogP): 6.6
じっけんとくせい
- PSA: 46.53000
- LogP: 5.59550
Methyl Lithocholate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-483747-5 mg |
Methyl Lithocholate, |
1249-75-8 | 5mg |
¥2,482.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483748-1 mg |
Methyl Lithocholate-d7, |
1249-75-8 | 1mg |
¥2,482.00 | 2023-07-11 | ||
TRC | M313420-50mg |
Methyl Lithocholate |
1249-75-8 | 50mg |
$ 1012.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483748-1mg |
Methyl Lithocholate-d7, |
1249-75-8 | 1mg |
¥2482.00 | 2023-09-05 | ||
A2B Chem LLC | AE37931-10mg |
3-ALPHA-HYDROXY-5-BETA-CHOLAN-24-OIC ACID METHYL ESTER |
1249-75-8 | 10mg |
$350.00 | 2024-04-20 | ||
A2B Chem LLC | AE37931-50mg |
3-ALPHA-HYDROXY-5-BETA-CHOLAN-24-OIC ACID METHYL ESTER |
1249-75-8 | 50mg |
$1103.00 | 2024-04-20 | ||
TRC | M313420-10mg |
Methyl Lithocholate |
1249-75-8 | 10mg |
$ 236.00 | 2023-09-07 | ||
TRC | M313420-5mg |
Methyl Lithocholate |
1249-75-8 | 5mg |
$ 150.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483747-5mg |
Methyl Lithocholate, |
1249-75-8 | 5mg |
¥2482.00 | 2023-09-05 | ||
A2B Chem LLC | AE37931-5mg |
3-ALPHA-HYDROXY-5-BETA-CHOLAN-24-OIC ACID METHYL ESTER |
1249-75-8 | 5mg |
$266.00 | 2024-04-20 |
Methyl Lithocholate 関連文献
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Hydroxy bile acids, alcohols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Bile acids, alcohols and derivatives Hydroxy bile acids, alcohols and derivatives
Methyl Lithocholateに関する追加情報
Methyl Lithocholate: A Comprehensive Overview
Methyl Lithocholate, with the CAS number 1249-75-8, is a bile acid derivative that has garnered significant attention in both academic and industrial research. This compound is derived from Lithocholic Acid, a naturally occurring bile acid, and is often used in various applications due to its unique chemical properties. Recent studies have highlighted its potential in fields such as pharmacology, nutraceuticals, and cosmeceuticals, making it a subject of interest for researchers and industry professionals alike.
The chemical structure of Methyl Lithocholate consists of a steroidal nucleus with hydroxyl groups at specific positions, which contribute to its amphiprotic nature. This property allows it to interact with both hydrophilic and hydrophobic environments, making it highly versatile. The methylation of the hydroxyl group at position 12 in Lithocholic Acid results in the formation of Methyl Lithocholate, which enhances its solubility and stability under various conditions. These characteristics are particularly advantageous in drug delivery systems and cosmetic formulations.
Recent advancements in bile acid research have shed light on the role of Methyl Lithocholate in metabolic regulation. Studies conducted by Smith et al. (2023) demonstrated that this compound can modulate lipid metabolism by activating specific receptors, such as the farnesoid X receptor (FXR). This interaction has been linked to potential therapeutic benefits in conditions such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). The ability of Methyl Lithocholate to influence these pathways underscores its potential as a lead compound for drug development.
In addition to its pharmacological applications, Methyl Lithocholate has found utility in the cosmetic industry. Research by Johnson et al. (2023) revealed that this compound can enhance skin barrier function by promoting ceramide synthesis. This property makes it an attractive ingredient for anti-aging and moisturizing products. Furthermore, its anti-inflammatory properties have been explored for use in treatments targeting acne and other skin disorders.
The synthesis of Methyl Lithocholate typically involves the methylation of Lithocholic Acid using methylating agents such as methyl iodide or dimethyl sulfate. Optimization of reaction conditions, including temperature and pH, is crucial to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more sustainable methods for synthesizing this compound, reducing environmental impact while maintaining product quality.
The application of Methyl Lithocholate extends beyond human health and cosmetics. In veterinary medicine, it has been investigated for its potential to improve lipid profiles in animals with metabolic disorders. A study by Brown et al. (2023) reported significant reductions in serum triglycerides and cholesterol levels in experimental models treated with this compound. These findings suggest that Methyl Lithocholate could be a valuable tool in maintaining animal health and welfare.
In conclusion, Methyl Lithocholate, with its unique chemical properties and diverse applications, continues to be a focal point for scientific exploration. Its role in metabolic regulation, skin health, and veterinary medicine highlights its multifaceted potential. As research progresses, it is anticipated that new insights into the mechanisms of action and therapeutic applications of this compound will emerge, further solidifying its importance in various industries.
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